molecular formula C5H10ClN3OS B119240 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime Hydrochloride CAS No. 112233-23-5

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime Hydrochloride

Cat. No.: B119240
CAS No.: 112233-23-5
M. Wt: 195.67 g/mol
InChI Key: XAOYCJOQYOBFFF-UHFFFAOYSA-N
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Description

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime Hydrochloride is a heterocyclic compound featuring a thiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime Hydrochloride typically involves the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved by reacting a suitable dicarbonyl compound with a thiourea derivative under acidic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a methylamine reacts with the intermediate thiazine compound.

    Oxime Formation: The oxime group is introduced by reacting the thiazine derivative with hydroxylamine hydrochloride under basic conditions.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime Hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Studies have shown that derivatives of this compound exhibit significant biological activity, making it a promising lead compound for drug development.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime Hydrochloride involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the thiazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-2H-1,4-thiazin-2-one: Lacks the methylamino and oxime groups, resulting in different reactivity and biological activity.

    3-(Methylamino)-2H-1,4-thiazin-2-one: Similar structure but without the oxime group, affecting its chemical properties and applications.

    2H-1,4-thiazin-2-one Oxime:

Uniqueness

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime Hydrochloride is unique due to the presence of both the methylamino and oxime groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to its analogs.

Properties

IUPAC Name

N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOYCJOQYOBFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C(=NO)SCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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